molecular formula C22H22N2O5 B11136317 N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide

N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide

Cat. No.: B11136317
M. Wt: 394.4 g/mol
InChI Key: RAJFPPZQPPNDIB-UHFFFAOYSA-N
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Description

N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide is a synthetic small molecule featuring a 7,8-dimethoxy-substituted benzazepine core fused with an acetamide-linked phenyl group. The acetamide moiety at the para position of the phenyl ring contributes to hydrogen-bonding capabilities, which may influence solubility and biological activity.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

394.4 g/mol

IUPAC Name

N-[4-[2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetyl]phenyl]acetamide

InChI

InChI=1S/C22H22N2O5/c1-14(25)23-18-6-4-15(5-7-18)19(26)13-24-9-8-16-10-20(28-2)21(29-3)11-17(16)12-22(24)27/h4-11H,12-13H2,1-3H3,(H,23,25)

InChI Key

RAJFPPZQPPNDIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups .

Scientific Research Applications

N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide has numerous applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe to study biological processes and interactions at the molecular level.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of acetamide derivatives with diverse pharmacological activities. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name / ID Core Structure Key Substituents/Modifications Pharmacological Activity Reference
Target Compound Benzazepine-acetyl-phenyl 7,8-dimethoxy, acetamide at para position Not explicitly reported (inferred: CNS modulation via benzazepine)
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides Coumarin-thiazolidinone-acetamide Coumarin (4-methyl-2-oxo), thiazolidinone Anticancer, antimicrobial
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Phenyl-sulfonamide-acetamide Piperazinylsulfonyl at para position Analgesic (comparable to paracetamol)
N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}-2-methylpropanamide Benzazepine-acetyl-phenyl 2-methylpropanamide (vs. acetamide) Likely enhanced lipophilicity

Key Observations

Core Structure Variability: The target compound utilizes a benzazepine core, distinct from the coumarin-thiazolidinone hybrid in and the sulfonamide-phenyl backbone in .

Substituent Impact on Activity: The 7,8-dimethoxy groups on the benzazepine may enhance blood-brain barrier penetration compared to the 4-methyl-2-oxo coumarin group in , which prioritizes planar aromaticity for DNA intercalation .

Hydrogen-Bonding and Crystallography :

  • The target compound’s acetamide and 2-oxo benzazepine moieties likely form intermolecular hydrogen bonds (e.g., N–H···O and C=O···H–N), as seen in Etter’s graph-set analysis . Such patterns could influence solubility and polymorph stability, critical for drug formulation.

Biological Activity

N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

PropertyValue
Molecular Formula C22H21N3O4
Molecular Weight 391.4 g/mol
CAS Number 1574408-40-4

The structure features a benzazepine core with methoxy and acetamide substituents, which are crucial for its biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving benzazepine derivatives have shown promising results against various cancer cell lines. One study found that derivatives demonstrated cytotoxic effects on leukemia cells with IC50 values ranging from 6.7 µg/mL to above 20 µg/mL, suggesting a potential for further optimization in anticancer therapy .

Anti-inflammatory Effects

In silico docking studies have suggested that similar compounds may act as selective inhibitors of lipoxygenase enzymes (5-LOX), which are involved in inflammatory processes. The binding energy profiles indicate a strong affinity for these enzymes, potentially leading to anti-inflammatory effects . The structural features of the compound allow for specific interactions with active sites on these enzymes, enhancing its therapeutic potential.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Binding to specific enzymes such as COX and LOX.
  • Receptor Interaction : Modulating receptor activity in pathways related to inflammation and cancer.
  • Cell Cycle Disruption : Inducing apoptosis in cancer cells through various signaling pathways.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of related benzazepine compounds on CCRF-CEM leukemia cells. The results indicated varying degrees of cytotoxicity, with some compounds achieving significant inhibition of cell proliferation .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory potential of similar compounds through molecular docking methods. The findings suggested that these compounds could selectively inhibit 5-lipoxygenase over COX pathways, highlighting their potential as therapeutics for inflammatory diseases .

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